1-(3,4-Dimethylphenyl)pyrrolidin-3-one

Description

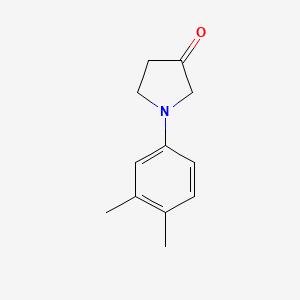

1-(3,4-Dimethylphenyl)pyrrolidin-3-one is a pyrrolidinone derivative featuring a five-membered lactam ring substituted at the 3-position with a 3,4-dimethylphenyl group.

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

1-(3,4-dimethylphenyl)pyrrolidin-3-one |

InChI |

InChI=1S/C12H15NO/c1-9-3-4-11(7-10(9)2)13-6-5-12(14)8-13/h3-4,7H,5-6,8H2,1-2H3 |

InChI Key |

HTFLNIRHOZIGRF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCC(=O)C2)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenyl)pyrrolidin-3-one can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylbenzaldehyde with pyrrolidine in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)pyrrolidin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dimethylphenyl)pyrrolidin-3-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.

Industry: It can be used in the production of fine chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)pyrrolidin-3-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Analog: 1-[(2-Methyl-11-biphenyl-4-yl)carbonyl]pyrrolidin-3-one O-Methyloxime

- Structure : This compound (from ) shares the pyrrolidin-3-one core but includes a biphenyl-carbonyl group and an O-methyloxime moiety.

- Functional Differences : The biphenyl group increases steric bulk, while the oxime enhances hydrogen-bonding capacity. These modifications are critical for its role as an oxytocin antagonist in fertility treatments, contrasting with the simpler 3,4-dimethylphenyl substituent in the target compound .

- Pharmacological Relevance : Demonstrated efficacy in improving endometrial receptivity during IVF, suggesting that substituent complexity correlates with target specificity.

Aromatic Substituent Analog: 2-(Diethylamino)ethyl 1-(3,4-Dimethylphenyl)cyclopentanecarboxylate Hydrochloride

- Structure: Metcaraphen Hydrochloride () retains the 3,4-dimethylphenyl group but replaces the pyrrolidinone with a cyclopentanecarboxylate ester linked to a diethylaminoethyl chain.

- Physicochemical Properties : The cyclopentane ring and ester group reduce polarity compared to the lactam in pyrrolidin-3-one, impacting solubility and bioavailability.

- Application: Used as a muscle relaxant, highlighting how core structure alterations (cyclopentane vs. pyrrolidinone) dictate therapeutic utility despite shared aromatic substituents .

Ring-Position Isomer: 1-[(2,3-Dihydro[1,4]benzodioxin-6-yl)methyl]-5-(3,4-dimethoxyphenyl)pyrrolidin-2-one

- Structure : This pyrrolidin-2-one derivative () differs in the lactam ring position (2-one vs. 3-one) and includes a benzodioxin-methyl group.

- Spectral Data : HSQC NMR (CDCl₃) in provides detailed ¹H-¹³C correlations, which could serve as a reference for analyzing the target compound’s spectral properties.

- Substituent Impact : The 3,4-dimethoxyphenyl group introduces electron-donating methoxy groups, altering electronic properties compared to the dimethylphenyl group in the target compound .

Comparative Data Table

Key Research Findings and Implications

- However, the absence of ionizable groups (e.g., diethylaminoethyl in Metcaraphen) may limit its utility in charged environments .

- Synthetic Accessibility: and highlight palladium-catalyzed cross-coupling and esterification as viable routes for synthesizing pyrrolidinone derivatives, though the target compound’s synthesis would require optimization for the dimethylphenyl group .

- Therapeutic Gaps : While pyrrolidin-3-one derivatives show promise as oxytocin antagonists, the target compound’s simpler structure may lack the steric and electronic features needed for high-affinity binding, necessitating further structural refinement .

Biological Activity

1-(3,4-Dimethylphenyl)pyrrolidin-3-one, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a 3,4-dimethylphenyl group. This structural feature is pivotal in determining its biological activity. The compound's molecular formula is C12H15NO, and its molecular weight is approximately 189.25 g/mol.

Pharmacological Activities

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In a study evaluating multiple compounds for anticancer activity, this compound displayed notable inhibition percentages against several types of cancer cells:

| Cell Line | % Inhibition |

|---|---|

| T-47D (Breast) | 90.47% |

| SR (Leukemia) | 81.58% |

| SK-MEL-5 (Melanoma) | 84.32% |

| MDA-MB-468 (Breast) | 84.83% |

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cancer progression .

Mechanisms of Action

The mechanism by which this compound exerts its effects appears to involve the inhibition of specific kinases and growth factors that are critical for tumor growth. For instance, compounds with similar structures have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often dysregulated in cancer .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : A comprehensive evaluation was conducted on a panel of 58 cancer cell lines across nine different types of cancer. The compound demonstrated sub-micromolar IC50 values against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .

- Molecular Docking Studies : Molecular docking studies have suggested that the compound interacts favorably with target proteins involved in cancer cell survival and proliferation. These studies provide insights into how structural modifications can enhance biological activity .

- Comparative Analysis : When compared to other known anticancer agents, this compound showed competitive efficacy. For example, it was compared against sorafenib in terms of antiproliferative activity across various cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.